molecular formula C12H15Cl3N2O B1416817 N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride CAS No. 1078163-25-3

N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride

Cat. No. B1416817
M. Wt: 309.6 g/mol
InChI Key: YZPUZBGYGCNALA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride, commonly known as DPCPX, is an antagonist of the A1 adenosine receptor (A1AR). It is a small molecule that has been used in scientific research for many years. DPCPX is a potent inhibitor of adenosine-mediated responses, and it has been used to study the physiological effects of adenosine in various animal models.

Scientific Research Applications

Molecular Interaction and Receptor Binding

N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride (SR141716; 1) is identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Studies using the AM1 molecular orbital method have demonstrated various conformational states of this compound, highlighting its interaction dynamics with the CB1 receptor. This compound and its structural analogues have been central in developing pharmacophore models and three-dimensional quantitative structure-activity relationship (3D-QSAR) models, contributing significantly to our understanding of receptor-ligand interactions in this context (Shim et al., 2002).

Synthesis and Structural Analysis

Research has focused on the synthesis of compounds structurally related to N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride, providing insights into the chemical processes and structural characteristics necessary for the desired biological activity. For example, the synthesis processes involving piperidine-4-carboxylic acid and other similar compounds have been optimized, highlighting the relevance of these compounds in medicinal chemistry and their potential applications in treating various conditions (Zheng Rui, 2010), (Daiyan Wei et al., 2016).

Metabolic Insights and Inverse Agonism

Further studies delve into the metabolic pathways of diarylpyrazoles (a group that includes SR141716A) and their interaction with cannabinoid receptors, providing a deeper understanding of the drug's pharmacokinetics and its role as an inverse agonist at the cannabinoid CB1 receptor. The detailed metabolic profiling and the exploration of the structural requirements for inverse agonism offer critical insights into the drug's function and potential therapeutic applications (Qiang Zhang et al., 2005), (D. Hurst et al., 2006).

properties

IUPAC Name

N-(2,4-dichlorophenyl)piperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O.ClH/c13-8-4-5-10(9(14)7-8)16-12(17)11-3-1-2-6-15-11;/h4-5,7,11,15H,1-3,6H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZPUZBGYGCNALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dichlorophenyl)piperidine-2-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.